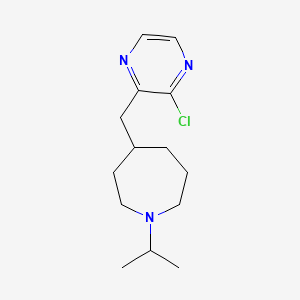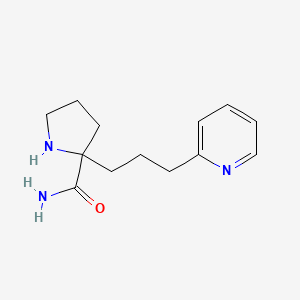
2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide
Overview
Description
The compound “2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common structure in many biologically active compounds and is often used in drug discovery .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves the construction of the ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of “2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide” is characterized by a pyrrolidine ring attached to a pyridin-2-yl group through a propyl linker . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving “2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide” would depend on the specific conditions and reactants used. Pyrrolidine derivatives can undergo a variety of reactions, including N-heterocyclization with diols , C(sp3)-H alkylation and arylation with simple aryl or alkyl halides , and reduction of aromatic nitro compounds to the corresponding amines .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A variety of synthesis methods have been explored for compounds related to 2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide. For example, Weinreb 3-(pyrrolidin-2-ylidene)propionamides have been used to synthesize 2,3-dihydropyrrolizines, indicating a pathway for creating related compounds (Calvo et al., 2002).
Chemical Reactions and Derivatives : Acid-catalyzed ring opening in similar pyrrolidine-carboxamides has been observed to form various compounds such as dibenzoxanthenes, indicating the chemical versatility of this class of compounds (Gazizov et al., 2015).
Catalytic and Binding Properties
Catalysis in Asymmetric Reactions : L-Pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for their catalytic efficiency in asymmetric alkylation of aldehydes and cross-coupling reactions, suggesting potential application in asymmetric synthesis (Liu Qing-ha, 2014).
DNA Binding Affinity : Certain derivatives have shown specific binding in the minor groove of DNA sequences, which can be leveraged in the development of sequence-specific DNA-binding drugs or molecular probes (Dwyer et al., 1993).
Potential Pharmacological Applications
Anticancer Activity : Some pyrrolidine-2-carboxamide derivatives exhibit potential anticancer activity, as inferred from molecular docking studies and their interaction with tubulin binding sites, which could inhibit tubulin polymerization (Jayarajan et al., 2019).
Antiproliferative Activity : Analogs of pyrrolidine-carboxamides have been explored for their antiproliferative properties against enzymes like phospholipase C, highlighting their potential in drug development for cancer treatment (van Rensburg et al., 2017).
Nootropic and Antidepressant Effects : Some pyrrolidine-carboxamide derivatives have shown promising results in tests for antidepressant and nootropic activities, indicating their potential use in the treatment of mental health disorders (Thomas et al., 2016).
Structural and Molecular Studies
Structural Analysis : The study of the molecular and extended structures of pyridine-2-carboxamide derivatives has provided insights into the control of molecular conformation through amide hydrogen bonding, which is crucial for understanding their chemical behavior (Munro & Wilson, 2010).
Biotransformations : The biotransformation of pyrrolidine-2,5-dicarboxamides has been investigated for their application in organic synthesis, demonstrating the versatility of these compounds in chemical transformations (Chen et al., 2012).
properties
IUPAC Name |
2-(3-pyridin-2-ylpropyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12(17)13(8-4-10-16-13)7-3-6-11-5-1-2-9-15-11/h1-2,5,9,16H,3-4,6-8,10H2,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLDQFTZWZESJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCCC2=CC=CC=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



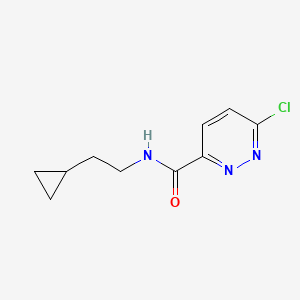
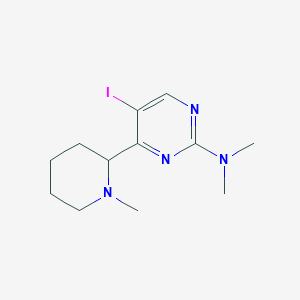
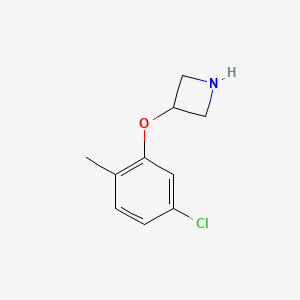
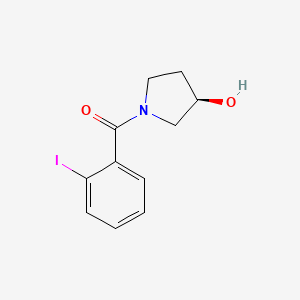
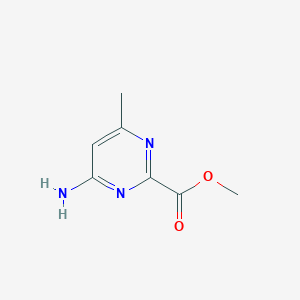
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid](/img/structure/B1400999.png)
![2-[(4-Fluorophenyl)methyl]-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B1401001.png)
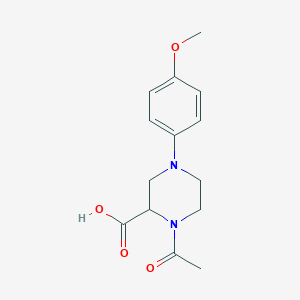
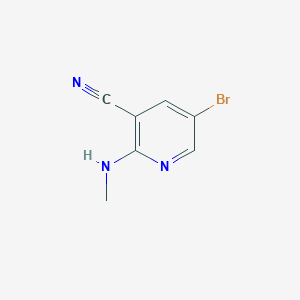
![[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1401005.png)
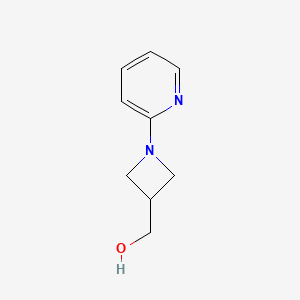
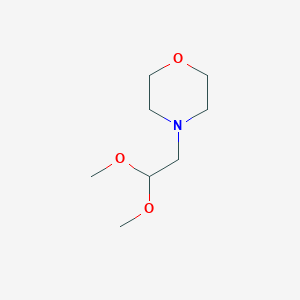
![1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1401012.png)
